molecular formula C7H7IN2O B1301817 2-Acetylamino-5-iodopyridine CAS No. 66131-78-0

2-Acetylamino-5-iodopyridine

Cat. No.: B1301817
CAS No.: 66131-78-0
M. Wt: 262.05 g/mol
InChI Key: KUSIBMGCSKLUCE-UHFFFAOYSA-N
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Description

2-Acetylamino-5-iodopyridine is a chemical compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol . . This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

The synthesis of 2-Acetylamino-5-iodopyridine typically involves the iodination of 2-acetylaminopyridine. One common method includes the reaction of 2-acetylaminopyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or methanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

2-Acetylamino-5-iodopyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the iodine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Acetylamino-5-iodopyridine is not well-documented in the literature. its effects are likely related to its ability to participate in various chemical reactions, particularly those involving the iodine atom. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Acetylamino-5-iodopyridine can be compared to other halogenated pyridine derivatives, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. Iodine is a larger and more polarizable atom compared to other halogens, which can affect the compound’s chemical behavior and applications .

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIBMGCSKLUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363392
Record name N-(5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-78-0
Record name N-(5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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